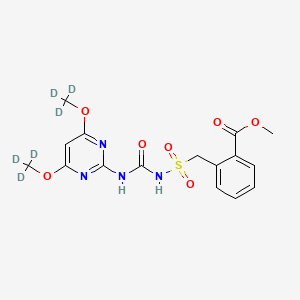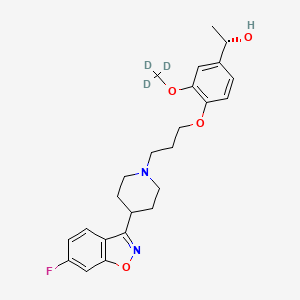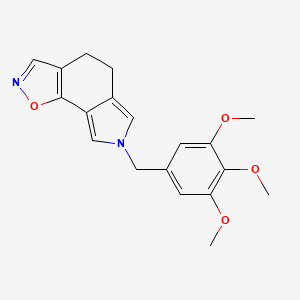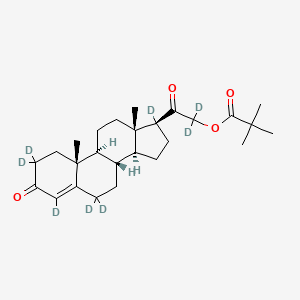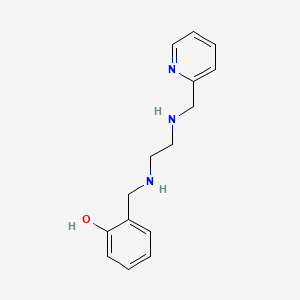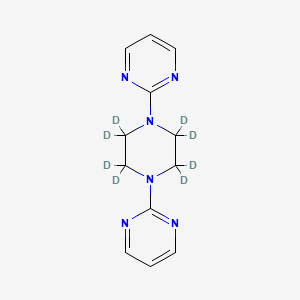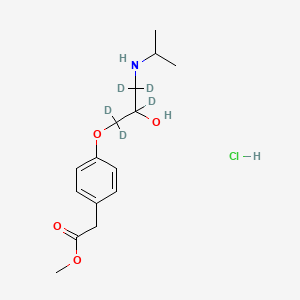
Lrrk2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lrrk2-IN-3 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, most notably Parkinson’s disease. LRRK2 is a multidomain protein with both guanosine triphosphatase (GTPase) and kinase activities, making it a crucial regulator of multiple cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Lrrk2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate specific chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
Aplicaciones Científicas De Investigación
Lrrk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties and inhibition mechanisms of LRRK2.
Mecanismo De Acción
Lrrk2-IN-3 exerts its effects by selectively binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes, including vesicle trafficking and autophagy . The molecular targets and pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the mechanistic target of rapamycin (mTOR) signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Several other small-molecule inhibitors target LRRK2, including:
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I inhibitor with a similar mechanism of action.
DNL201 and DNL151: Type II inhibitors currently in clinical trials for Parkinson’s disease.
Uniqueness of Lrrk2-IN-3
This compound is unique due to its high selectivity and potency in inhibiting LRRK2 kinase activity. Unlike some other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C25H29ClF2N6O2 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
(3R,4R)-4-[4-[6-chloro-2-[[1-[(1R)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m1/s1 |
Clave InChI |
VFCYOTBJVABSBY-AOHZBQACSA-N |
SMILES isomérico |
CC1=C(C=NN1[C@@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@@]6(COC[C@@H]6O)C |
SMILES canónico |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





